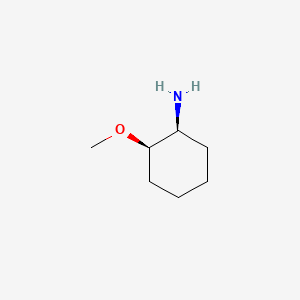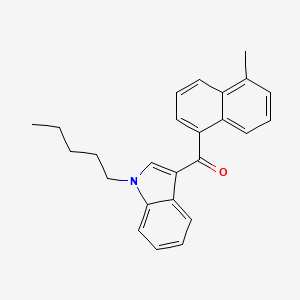
JWH-122 5-Methylnaphthyl-Isomer
Übersicht
Beschreibung
JWH 122 5-Methylnaphthyl-Isomer: ist ein synthetisches Cannabinoid, das zur Naphthoylindol-Familie gehört. Es ist ein Positionsisomer von JWH 122, wobei die Methylgruppe am 5-Position am Naphthylring gebunden ist. Diese Verbindung wurde von John W. Huffman entdeckt und ist bekannt für ihre hohe Affinität zu beiden zentralen Cannabinoid-(CB1)- und peripheren Cannabinoid-(CB2)-Rezeptoren .
Wissenschaftliche Forschungsanwendungen
Chemie: JWH 122 5-Methylnaphthyl-Isomer wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in forensischen und toxikologischen Studien verwendet .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen von synthetischen Cannabinoiden auf das Endocannabinoid-System zu untersuchen, insbesondere ihre Interaktion mit CB1- und CB2-Rezeptoren .
Medizin: Obwohl JWH 122 5-Methylnaphthyl-Isomer nicht für die medizinische Anwendung zugelassen ist, wird es für seine potenziellen therapeutischen Wirkungen, einschließlich Schmerzlinderung und entzündungshemmender Eigenschaften, untersucht .
Industrie: In der Industrie wird diese Verbindung bei der Entwicklung neuer synthetischer Cannabinoide und als Werkzeug zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Cannabinoid-Rezeptor-Agonisten verwendet .
Wirkmechanismus
JWH 122 5-Methylnaphthyl-Isomer übt seine Wirkungen aus, indem es an die Cannabinoid-Rezeptoren CB1 und CB2 bindet. Die Bindungsaffinität für CB1 beträgt 0,69 nM und für CB2 1,2 nM . Nach der Bindung aktiviert es diese Rezeptoren, was zu verschiedenen physiologischen Wirkungen wie Analgesie, Euphorie und veränderter Wahrnehmung führt. Die Aktivierung von CB1-Rezeptoren im zentralen Nervensystem ist in erster Linie für seine psychoaktiven Wirkungen verantwortlich, während die Aktivierung von CB2-Rezeptoren mit seinen entzündungshemmenden Eigenschaften verbunden ist .
Wirkmechanismus
Target of Action
JWH-122 5-Methylnaphthyl Isomer is a synthetic cannabinoid . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with high affinity . The binding of JWH-122 5-Methylnaphthyl Isomer to these receptors triggers a series of biochemical reactions that lead to its physiological effects .
Biochemical Pathways
It is known that the activation of cb1 and cb2 receptors can influence the function of various neurotransmitters and signaling pathways .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of JWH-122 5-Methylnaphthyl Isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including alterations in pain sensation, mood, and memory .
Action Environment
The action, efficacy, and stability of JWH-122 5-Methylnaphthyl Isomer can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 122 5-Methylnaphthyl-Isomer beinhaltet typischerweise die Reaktion von 1-Pentylindol mit 5-Methylnaphthoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Reinigungsschritte, darunter Umkristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: JWH 122 5-Methylnaphthyl-Isomer kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Naphthoylindolen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
JWH 018: Ein weiteres synthetisches Cannabinoid mit ähnlicher Struktur, jedoch ohne die Methylgruppe am Naphthylring.
JWH 210: Ein synthetisches Cannabinoid mit einer Ethylgruppe anstelle einer Methylgruppe am Naphthylring.
JWH 398: Ein synthetisches Cannabinoid mit einem anderen Substitutionsmuster am Naphthylring
Einzigartigkeit: JWH 122 5-Methylnaphthyl-Isomer ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das seine Bindungsaffinität und Selektivität für Cannabinoid-Rezeptoren beeinflusst. Diese Positionsisomerie kann zu Unterschieden in den pharmakologischen Wirkungen und metabolischen Wegen im Vergleich zu anderen ähnlichen Verbindungen führen .
Eigenschaften
IUPAC Name |
(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYMFNUISGWLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017310 | |
| Record name | JWH-122 5-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-02-0 | |
| Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 5-methyl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 5-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 5-METHYL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?
A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)
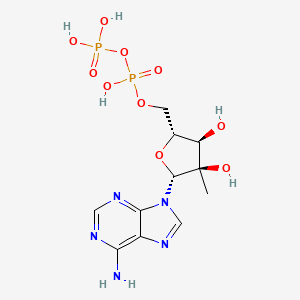
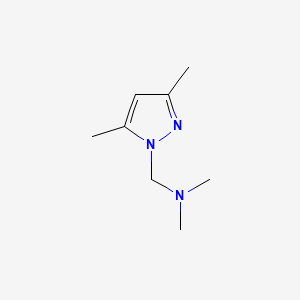

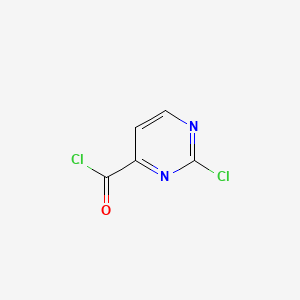
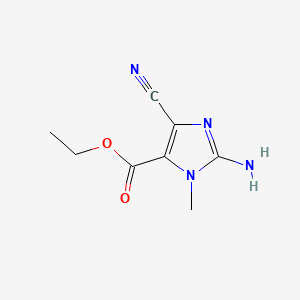
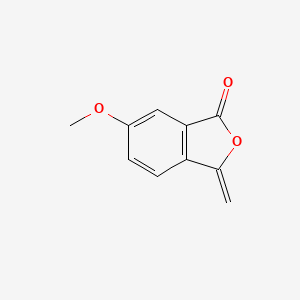
![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)
